molecular formula C18H20ClN3 B6102833 N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine

N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine

Cat. No. B6102833
M. Wt: 313.8 g/mol
InChI Key: PEVBCLNZSODYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine, also known as BCPI, is a compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also act by modulating the activity of specific receptors in the brain that are involved in the regulation of inflammation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, this compound has been shown to improve cognitive function in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine in lab experiments is its high yield during synthesis. Additionally, this compound has been shown to have a low toxicity profile in vitro and in vivo. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are various future directions for the study of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, additional studies are needed to evaluate the potential use of this compound as a treatment for various diseases, including cancer and Alzheimer's disease.
In conclusion, this compound is a compound that has been studied for its potential use in various scientific research applications. The synthesis of this compound can be achieved using different methods, and it has been shown to have various biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, there are various future directions for the study of this compound, including the development of more efficient synthesis methods and the evaluation of its potential use as a treatment for various diseases.

Synthesis Methods

The synthesis of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine can be achieved using different methods. One of the methods involves the reaction of 2-chlorobenzylamine with benzaldehyde in the presence of piperazine. The reaction produces this compound as a yellow solid with a high yield. Other methods have also been reported in the literature.

Scientific Research Applications

N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential drug candidate for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c19-18-9-5-4-8-17(18)15-21-10-12-22(13-11-21)20-14-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBCLNZSODYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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